3-Bromo-3',5'-dimethylbenzophenone

説明

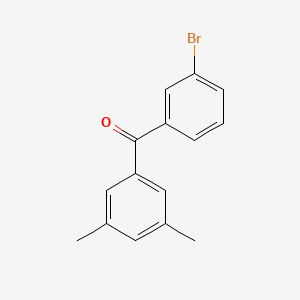

3-Bromo-3’,5’-dimethylbenzophenone: is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol . It is also known by its IUPAC name, (3-bromophenyl)-(3,5-dimethylphenyl)methanone . This compound is a member of the benzophenone family, which is characterized by a ketone functional group attached to two aromatic rings. The presence of bromine and methyl groups on the aromatic rings makes this compound unique and influences its chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’,5’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-bromoacetophenone and 3,5-dimethylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) . The general reaction conditions include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’,5’-dimethylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is typically purified by recrystallization or column chromatography to obtain the desired product.

化学反応の分析

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-3’,5’-dimethylbenzophenone can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The methyl groups on the aromatic rings can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Sodium borohydride in ethanol, room temperature

Major Products:

Substitution: Formation of methoxy-substituted benzophenone derivatives

Oxidation: Formation of carboxylic acid derivatives

Reduction: Formation of secondary alcohol derivatives

科学的研究の応用

Organocatalysis

2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide has been utilized as a chiral thiourea organocatalyst in asymmetric synthesis. Its ability to stabilize transition states through hydrogen bonding makes it effective in promoting various organic transformations. For instance, it has been employed in the synthesis of enantioselective products, showcasing its role in facilitating complex chemical reactions .

Inhibition of Steroid 5α-Reductase

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against steroid 5α-reductase type 1 (SRD5A1), an enzyme associated with androgen metabolism. Specifically, the caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide derivative showed an IC50 value of 1.44 µM, indicating its potential as a therapeutic agent for conditions like androgenetic alopecia and benign prostatic hyperplasia .

Antimicrobial Activity

Research has indicated that compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit antimicrobial properties. A study on pyrazole derivatives revealed that modifications involving this motif resulted in potent growth inhibition against various microbial strains . This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Asymmetric Synthesis

In a notable case, researchers utilized 2-[3,5-bis(trifluoromethyl)phenyl]ethanethioamide as a catalyst for the asymmetric allylation of acylhydrazones. The reaction yielded high enantioselectivity, demonstrating the compound's effectiveness in producing valuable chiral intermediates .

Case Study 2: Therapeutic Applications

Another significant application was explored in the context of Alzheimer's disease treatment. The compound's derivatives were investigated for their ability to inhibit beta-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's pathology. The findings suggested that these compounds could delay or prevent the onset of Alzheimer's disease .

Table 1: Summary of Inhibitory Activities

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | SRD5A1 | 1.44 | |

| 2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide | Beta-secretase | Not specified |

Table 2: Organocatalytic Reactions

作用機序

The mechanism of action of 3-Bromo-3’,5’-dimethylbenzophenone in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit the activity of specific enzymes involved in cancer cell proliferation and bacterial growth, leading to its potential therapeutic effects.

類似化合物との比較

- 3-Bromoacetophenone

- 3,5-Dimethylbenzoyl chloride

- 3-Bromo-4’-methylbenzophenone

Comparison: 3-Bromo-3’,5’-dimethylbenzophenone is unique due to the presence of both bromine and methyl groups on the aromatic rings. This structural feature enhances its reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

生物活性

3-Bromo-3',5'-dimethylbenzophenone (BDMBP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of BDMBP, summarizing relevant research findings, case studies, and presenting data in tables for clarity.

BDMBP is a brominated derivative of benzophenone, characterized by the presence of two methyl groups at the 3 and 5 positions on one of the aromatic rings. Its molecular formula is C15H13BrO, and it possesses a molecular weight of 303.17 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research has demonstrated that BDMBP exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. Below are summarized findings from multiple studies:

Antibacterial Activity

- Mechanism of Action : BDMBP has been shown to inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that BDMBP demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 25 to 100 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Antifungal Activity

BDMBP has also exhibited antifungal properties, particularly against pathogenic fungi such as Candida albicans. The compound's antifungal activity was evaluated using standard disk diffusion methods.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of BDMBP against a panel of resistant bacterial strains. The study concluded that BDMBP could serve as a lead compound for developing new antibiotics due to its potent activity against multidrug-resistant bacteria .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of BDMBP on various cancer cell lines, including breast and prostate cancer cells. The results indicated that BDMBP induced apoptosis in these cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Research Findings

Recent advancements in understanding the biological mechanisms underlying BDMBP's activity have been documented:

- Cellular Mechanisms : BDMBP was found to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

- In Vivo Studies : In animal models, BDMBP demonstrated reduced tumor growth and improved survival rates when administered at specific dosages .

特性

IUPAC Name |

(3-bromophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQISVAIVZKRMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373646 | |

| Record name | 3-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-51-2 | |

| Record name | (3-Bromophenyl)(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。